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molecular formula C7H4F2N2 B055866 4-Amino-2,5-difluorobenzonitrile CAS No. 112279-61-5

4-Amino-2,5-difluorobenzonitrile

Cat. No. B055866
M. Wt: 154.12 g/mol
InChI Key: LAPGMTOHOQPDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06075160

Procedure details

515 g of 2,4,5-trifluorobenzonitrile in 2000 ml of tetrahydrofuran are introduced into an autoclave and heated to 100° C. 250 ml of liquid ammonia are then pumped in at such a rate that the temperature remains in the range from 100 to 105° C. The mixture is then stirred at this temperature for 8 h and then cooled. The pressure reaches a maximum of 22 bar gauge. After the ammonia has been blown off, the solvent is removed using a rotary evaporator. The residue is stirred into 500 ml of water and placed on a suction filter. After filtering with suction, the residue is again slurried with 200 ml of water and filtered with suction. Drying in a vacuum at 40° C. gives 482 g (95.4% of theory) of 4-cyano-2,5-difluoroaniline having a melting point of from 99 to 100° C.
Quantity
515 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8](F)[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH3:12]>O1CCCC1>[C:4]([C:3]1[C:2]([F:1])=[CH:9][C:8]([NH2:12])=[C:7]([F:11])[CH:6]=1)#[N:5]

Inputs

Step One
Name
Quantity
515 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)F
Name
Quantity
2000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
liquid
Quantity
250 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at this temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains in the range from 100 to 105° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
STIRRING
Type
STIRRING
Details
The residue is stirred into 500 ml of water
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
After filtering with suction
FILTRATION
Type
FILTRATION
Details
filtered with suction
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(N)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 482 g
YIELD: PERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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